5-((Methyl(prop-2-yn-1-yl)amino)methyl)quinolin-8-ol
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Overview
Description
VAR-10300: is a small molecular drug known for its dual role as an iron chelator and monoamine oxidase inhibitor. It has been investigated for its potential in treating neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VAR-10300 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of VAR-10300 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: VAR-10300 undergoes various chemical reactions, including:
Oxidation: Involves the loss of electrons and increase in oxidation state.
Reduction: Involves the gain of electrons and decrease in oxidation state.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of VAR-10300.
Scientific Research Applications
VAR-10300 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study iron chelation and monoamine oxidase inhibition.
Biology: Investigated for its effects on cellular processes and pathways related to neurodegeneration.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
VAR-10300 exerts its effects through dual mechanisms:
Comparison with Similar Compounds
M-30: Another dual iron chelator and monoamine oxidase inhibitor.
M-32: Similar in structure and function to VAR-10300.
Uniqueness: VAR-10300 is unique due to its specific combination of iron chelation and monoamine oxidase inhibition, making it a promising candidate for the treatment of neurodegenerative diseases. Its dual mechanism of action sets it apart from other compounds that target only one of these pathways .
Properties
CAS No. |
766454-72-2 |
---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5-[[methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C14H14N2O/c1-3-9-16(2)10-11-6-7-13(17)14-12(11)5-4-8-15-14/h1,4-8,17H,9-10H2,2H3 |
InChI Key |
FQFLPZZATVCNLA-UHFFFAOYSA-N |
SMILES |
CN(CC#C)CC1=C2C=CC=NC2=C(C=C1)O |
Canonical SMILES |
CN(CC#C)CC1=C2C=CC=NC2=C(C=C1)O |
Pictograms |
Corrosive; Irritant |
Synonyms |
5-(N-methyl-N-propargylaminomethyl)-8-hydroxyquinoline M-30 compound M30 compound |
Origin of Product |
United States |
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